molecular formula C20H29N5O4 B14177773 N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide CAS No. 919772-65-9

N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide

Cat. No.: B14177773
CAS No.: 919772-65-9
M. Wt: 403.5 g/mol
InChI Key: DZUMYPZALGFWNE-KCXAZCMYSA-N
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Description

N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentane ring with a ketone group, a histidine residue, and a proline residue, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide typically involves multiple steps, including the formation of the cyclopentane ring, the introduction of the ketone group, and the coupling of the histidine and proline residues. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the production process.

Mechanism of Action

The mechanism of action of N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

CAS No.

919772-65-9

Molecular Formula

C20H29N5O4

Molecular Weight

403.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(1R)-3-oxocyclopentanecarbonyl]amino]-3-(2-propyl-1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H29N5O4/c1-2-4-17-22-11-13(23-17)10-15(24-19(28)12-6-7-14(26)9-12)20(29)25-8-3-5-16(25)18(21)27/h11-12,15-16H,2-10H2,1H3,(H2,21,27)(H,22,23)(H,24,28)/t12-,15+,16+/m1/s1

InChI Key

DZUMYPZALGFWNE-KCXAZCMYSA-N

Isomeric SMILES

CCCC1=NC=C(N1)C[C@@H](C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@@H]3CCC(=O)C3

Canonical SMILES

CCCC1=NC=C(N1)CC(C(=O)N2CCCC2C(=O)N)NC(=O)C3CCC(=O)C3

Origin of Product

United States

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